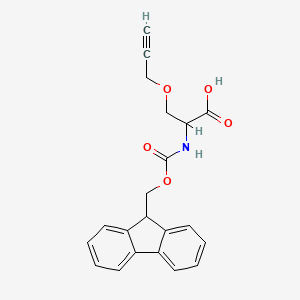
(S)-2-(Fmoc-amino)-3-(2-propyn-1-yloxy)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a specialized compound used in various scientific research fields. It is a derivative of propionic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a propargyloxy group. This compound is particularly valuable in peptide synthesis and other biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of the Propargyloxy Group: The propargyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the Propionic Acid Derivative: The final step involves the formation of the propionic acid derivative through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The propargyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino and propargyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid, such as alcohols, amines, aldehydes, and carboxylic acids. These derivatives are valuable intermediates in the synthesis of more complex molecules.
科学的研究の応用
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid involves its interaction with various molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions at the amino and propargyloxy groups. The propargyloxy group can participate in click chemistry reactions, forming stable triazole linkages. These properties make the compound a versatile tool in chemical biology and medicinal chemistry.
類似化合物との比較
Similar Compounds
(S)-Fmoc-2-amino-3-hydroxy-propionic acid: Similar structure but with a hydroxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-methoxy-propionic acid: Features a methoxy group instead of a propargyloxy group.
(S)-Fmoc-2-amino-3-ethoxy-propionic acid: Contains an ethoxy group instead of a propargyloxy group.
Uniqueness
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is unique due to the presence of the propargyloxy group, which allows for specific reactions such as click chemistry. This makes it particularly valuable in applications requiring precise molecular modifications and the synthesis of complex molecules.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEQAPLSYFNSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

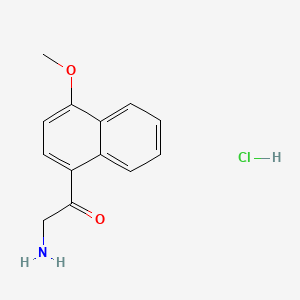
![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)
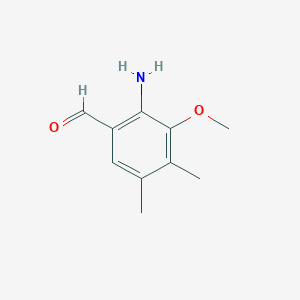

![3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13671559.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13671567.png)
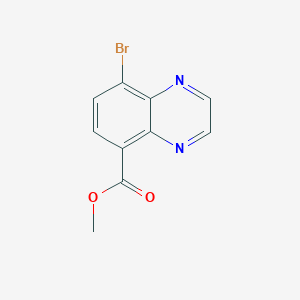
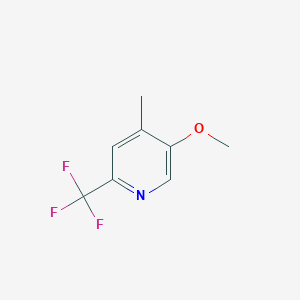


![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
